molecular formula C11H9ClN2O2 B146012 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid CAS No. 126129-22-4

1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B146012
CAS No.: 126129-22-4
M. Wt: 236.65 g/mol
InChI Key: GXRKKZGRDQQESI-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound is characterized by the presence of a 4-chlorophenyl group, a methyl group, and a carboxylic acid group attached to the pyrazole ring

Preparation Methods

The synthesis of 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of 4-chlorobenzaldehyde with hydrazine hydrate to form 4-chlorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate under acidic conditions to yield the pyrazole ring. The resulting ester is hydrolyzed to produce the carboxylic acid derivative.

Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

1-(4-Chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the carboxylic acid group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents like ethanol or dichloromethane, and catalysts such as sulfuric acid or palladium on carbon.

Scientific Research Applications

1-(4-Chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs. Pyrazole derivatives are known for their anti-inflammatory, analgesic, and antipyretic properties.

    Biology: The compound is studied for its interactions with biological targets, including enzymes and receptors. It may serve as a lead compound for designing inhibitors or activators of specific biological pathways.

    Materials Science: Pyrazole derivatives are explored for their use in the synthesis of advanced materials, such as coordination polymers and metal-organic frameworks, due to their ability to coordinate with metal ions.

    Agriculture: The compound may be used in the development of agrochemicals, including herbicides and fungicides, due to its potential biological activity.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors. The molecular targets and pathways involved can vary, but common targets include cyclooxygenase enzymes, which are involved in the inflammatory response, and various receptors in the central nervous system.

Comparison with Similar Compounds

1-(4-Chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid can be compared with other pyrazole derivatives, such as:

    1-Phenyl-3-methyl-1H-pyrazole-5-carboxylic acid: Similar structure but lacks the chlorine atom, which may affect its reactivity and biological activity.

    1-(4-Bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid: Contains a bromine atom instead of chlorine, which can influence its chemical properties and interactions.

    1-(4-Methylphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid: The presence of a methyl group instead of chlorine can alter its hydrophobicity and binding affinity to biological targets.

Properties

IUPAC Name

1-(4-chlorophenyl)-5-methylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2/c1-7-6-10(11(15)16)13-14(7)9-4-2-8(12)3-5-9/h2-6H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXRKKZGRDQQESI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70561198
Record name 1-(4-Chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70561198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126129-22-4
Record name 1-(4-Chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70561198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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